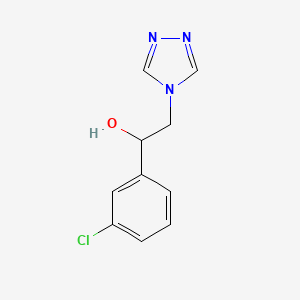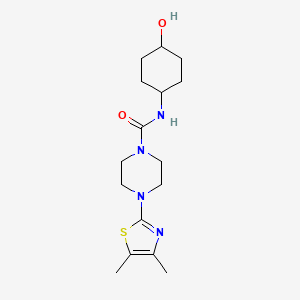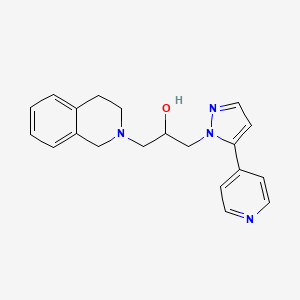
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol, also known as Clotrimazole, is a synthetic antifungal drug that is used to treat various fungal infections. It belongs to the family of azole antifungal agents and is commonly used to treat infections such as ringworm, athlete's foot, and jock itch. Clotrimazole is also used in laboratory experiments to inhibit the growth of fungi and yeast.
Mecanismo De Acción
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of cellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized by the liver and excreted in the urine. This compound has been shown to have a half-life of approximately 2 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol in laboratory experiments is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungi and yeast, making it a useful tool in the study of fungal biology. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol. One area of interest is the development of new formulations of the drug that can improve its solubility and efficacy. Additionally, there is ongoing research into the use of this compound as a potential treatment for other fungal infections, such as those caused by Aspergillus and Cryptococcus species. Finally, there is interest in studying the mechanisms of this compound resistance in fungi and developing new strategies to overcome this resistance.
Métodos De Síntesis
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is synthesized by reacting 1-(3-chlorophenyl)-2,4-dichloro-1H-imidazole with potassium hydroxide in the presence of 1,2,4-triazole to form 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The resulting compound is then reduced with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi and yeast. It has also been used in research to study the mechanisms of fungal cell growth and proliferation. This compound has been shown to inhibit the growth of Candida albicans, a common cause of vaginal yeast infections, and has been used in clinical trials to treat systemic fungal infections.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)

